molecular formula C24H17N3O3S B2552610 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 313405-89-9

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2552610
CAS No.: 313405-89-9
M. Wt: 427.48
InChI Key: VYEAGFMTDYKNTQ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery research. With the molecular formula C₂₇H₁₉N₃O₃S and a structure that incorporates multiple privileged pharmacophores, this compound serves as a valuable scaffold for the design of novel bioactive molecules . The core structure features a 2,5-dioxopyrrolidine (succinimide) moiety, a motif known to contribute to target binding and metabolic stability in pharmaceutical agents . This is conjugated to a benzamide linker and a 4-(naphthalen-1-yl)thiazol-2-yl group, creating a complex, multi-ring system ideal for exploring three-dimensional chemical space. The naphthalene ring system provides a substantial hydrophobic surface area for potential π-π stacking interactions with biological targets, while the thiazole ring is a common feature in many therapeutic compounds due to its ability to engage in hydrogen bonding and its role in structural diversity . Compounds bearing the N-(thiazol-2-yl)benzamide structure have been identified in research as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, related molecules containing the 2,5-dioxopyrrolidin-1-yl group have demonstrated practical utility in biomanufacturing, such as improving monoclonal antibody production in CHO cell cultures, indicating a potential role in modulating cellular metabolism and protein expression . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound as a key intermediate, a building block for library synthesis, or a chemical probe for investigating new biological targets in areas like oncology, neuroscience, and immunology.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEAGFMTDYKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Naphthalene Substitution: Introducing the naphthalene moiety through a Friedel-Crafts acylation reaction.

    Pyrrolidinone Attachment: Coupling the pyrrolidinone derivative with the thiazole-naphthalene intermediate.

    Benzamide Formation: Finally, attaching the benzamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or naphthalene rings, using oxidizing agents like mCPBA or KMnO4.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties, using reducing agents like LiAlH4 or NaBH4.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4, H2/Pd-C

    Coupling Reagents: EDCI, DCC, HATU

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Benzamide Scaffold

The benzamide scaffold is a common feature among the compounds listed in the evidence. Key structural variations occur in the substituents attached to the benzamide and thiazole rings:

Compound Name Substituent at Benzamide 4-Position Thiazole Ring Substituent Key Structural Differences
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (Target Compound) 2,5-Dioxopyrrolidin-1-yl 4-(Naphthalen-1-yl) Unique naphthyl and dioxopyrrolidine
MPPB () 2,5-Dimethylpyrrole Not specified Pyrrole vs. dioxopyrrolidine
Compound 50 () N,N-Dimethylsulfamoyl 4-(4-Bromophenyl) Bromophenyl vs. naphthyl
2D216 () Piperidin-1-ylsulfonyl 4-(2,5-Dimethylphenyl) Sulfonyl vs. dioxopyrrolidine
2E151 () 4-Propylpiperidin-1-ylsulfonyl 4-(2,5-Dimethylphenyl) Alkyl-sulfonyl substitution
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () 2,4-Dichloro None Dichloro vs. dioxopyrrolidine

Key Observations :

  • The naphthalen-1-yl group provides a larger aromatic surface compared to bromophenyl or dimethylphenyl groups, which may enhance hydrophobic interactions in protein binding .

Pharmacological Activity Comparison

Immunomodulatory Effects

  • MPPB (): Enhances monoclonal antibody production in CHO cells by suppressing galactosylation and modulating glucose metabolism. The 2,5-dimethylpyrrole moiety was critical for activity .
  • Compound 50 and 2D216 () : Act as TLR adjuvant potentiators by prolonging NF-κB signaling. The sulfonylbenzamide-thiazole scaffold was essential for cytokine induction .
  • Target Compound : While its direct activity is unreported, the naphthyl-thiazole group may interact with hydrophobic pockets in immune receptors, similar to 2D291 (a bromophenyl analog) .

Enzyme and Receptor Interactions

  • Thiazole Derivatives () : Substituted thiazole-benzamides exhibit anti-inflammatory and analgesic activities. The thiazole ring’s electron-rich nature facilitates hydrogen bonding with target enzymes .
  • Target Compound: The dioxopyrrolidine group may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes, a feature absent in non-electrophilic analogs .

Solubility and Stability

  • Naphthalen-1-yl substitution may reduce solubility compared to smaller aryl groups (e.g., 4-bromophenyl in Compound 50) but enhances membrane permeability .

Structure-Activity Relationship (SAR) Insights

Thiazole Substitution :

  • Aromatic substituents (naphthyl, bromophenyl) at the thiazole 4-position enhance target engagement via hydrophobic interactions .
  • Smaller groups (e.g., methyl in ) reduce potency but improve metabolic stability .

Bulky substituents (piperidinylsulfonyl in 2D216) may sterically hinder binding to shallow active sites .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring and a dioxopyrrolidine moiety. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S, and it has been synthesized through various methods, including multi-component reactions that yield high purity and yield of the desired product.

Synthesis Overview

  • Starting Materials : The synthesis often employs N-hydroxysuccinimide and various aromatic aldehydes.
  • Reagents : Common reagents include BF3·Et2O as a catalyst for promoting the reaction.
  • Yield : Typical yields range from 57% to 66%, depending on the specific reaction conditions used.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, thiazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines, including breast (T-47D) and lung (A549) cancer cells. In particular, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.

CompoundCancer Cell LineIC50 (µM)
4aT-47D0.88
4bA5493.92

The mechanism by which these compounds exert their antitumor effects often involves:

  • EGFR Inhibition : Many thiazole derivatives inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the sub-G1 phase, further contributing to their antitumor activity.

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been evaluated for antimicrobial activity. For instance, some studies reported moderate to excellent antifungal activities against several pathogenic fungi. The mechanism often involves disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that thiazole-pyrazoline derivatives exhibited significant antiproliferative activity against T-47D cells with IC50 values as low as 0.75 µM. The study also included molecular docking studies showing favorable interactions with EGFR .
  • Antifungal Activity Assessment :
    • Another research article highlighted the synthesis of pyrazole derivatives with antifungal properties. The derivatives were tested against various phytopathogenic fungi, showing promising results that could be attributed to structural similarities with known antifungal agents .

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